(2-Cyclopropyl-5-fluorophenyl)boronic acid
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Overview
Description
(2-Cyclopropyl-5-fluorophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a phenyl ring, which is further bonded to a boronic acid group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropyl-5-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-cyclopropyl-5-fluorophenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (2-Cyclopropyl-5-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Protodeboronation: This reaction involves the replacement of the boronic acid group with a hydrogen atom, often occurring under acidic or basic conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) are used to facilitate the reaction.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds are the primary products.
Protodeboronation: The major product is the corresponding aryl compound with a hydrogen atom replacing the boronic acid group.
Scientific Research Applications
(2-Cyclopropyl-5-fluorophenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-5-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a palladium-aryl-boron complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the biaryl product and regenerates the active palladium species.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the cyclopropyl and fluorine substituents, making it less sterically hindered and less reactive in certain reactions.
4-Fluorophenylboronic Acid: Similar in structure but lacks the cyclopropyl group, affecting its reactivity and selectivity in chemical reactions.
Cyclopropylboronic Acid: Lacks the fluorine substituent, which can influence its electronic properties and reactivity.
Uniqueness: (2-Cyclopropyl-5-fluorophenyl)boronic acid is unique due to the presence of both cyclopropyl and fluorine substituents, which impart distinct steric and electronic properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C9H10BFO2 |
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Molecular Weight |
179.99 g/mol |
IUPAC Name |
(2-cyclopropyl-5-fluorophenyl)boronic acid |
InChI |
InChI=1S/C9H10BFO2/c11-7-3-4-8(6-1-2-6)9(5-7)10(12)13/h3-6,12-13H,1-2H2 |
InChI Key |
PNRPDZUVVYXIDD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)C2CC2)(O)O |
Origin of Product |
United States |
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